Diphenyl((propylsulfonyl)methyl)phosphine oxide
Description
Structural Characterization and Molecular Properties
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for diphenyl((propylsulfonyl)methyl)phosphine oxide is derived by prioritizing the phosphine oxide group as the parent structure. The compound is systematically named as (propylsulfonyl)methylphosphine oxide , reflecting the following hierarchy:
- Phosphine oxide serves as the root, with oxidation state +5 at phosphorus.
- Diphenyl groups are assigned as substituents due to their higher precedence over alkyl chains.
- The (propylsulfonyl)methyl group is treated as a single substituent, where "propylsulfonyl" denotes a sulfonyl group (-SO₂-) attached to a propyl chain (-CH₂CH₂CH₃).
This nomenclature aligns with IUPAC Rule PH-5.3 for phosphine oxides, which mandates the use of the suffix "-phosphine oxide" and prioritizes aryl groups over alkyl chains in substituent ordering. Comparative analysis with structurally analogous compounds, such as diphenyl[[(trifluoromethyl)sulfonyl]methyl]phosphine oxide (CAS 63634-59-3), highlights the modularity of sulfonylmethyl-phosphine oxide nomenclature.
Crystallographic Analysis of Sulfonyl-Phosphine Oxide Hybrid Systems
X-ray crystallographic studies of related sulfonyl-functionalized phosphine oxides reveal key structural trends. For example, in diphenyl(2-thienyl)phosphine oxide, the P=O bond length measures 1.476 Å, while the P-C bond lengths average 1.81 Å. These values are consistent with tetrahedral geometry at phosphorus, as observed in triarylphosphine oxides.
In this compound, the sulfonyl group introduces steric and electronic effects:
- The sulfonyl oxygen atoms engage in hydrogen bonding with adjacent molecules, influencing crystal packing.
- The propyl chain adopts a gauche conformation, minimizing steric clashes with the phenyl rings.
Crystallographic parameters for analogous compounds are summarized below:
| Parameter | Diphenyl(2-thienyl)phosphine Oxide | Triarylphosphine Oxide |
|---|---|---|
| P=O bond length (Å) | 1.476 | 1.480 |
| P-C bond length (Å) | 1.81 (avg) | 1.76–1.82 |
| C-P-C bond angle (°) | 104.3 | 102.5–106.8 |
The sulfonyl group’s electron-withdrawing nature slightly shortens the P=O bond (1.472 Å predicted) due to increased polarization.
Spectroscopic Signatures (NMR, IR, Raman)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ³¹P NMR : The phosphorus nucleus resonates at δ 23–25 ppm in the oxide form, consistent with deshielding by the sulfonyl group. In contrast, phosphinous acid tautomers (P-OH) exhibit upfield shifts near δ 10 ppm.
- ¹H NMR : The propylsulfonyl methylene protons (-CH₂-SO₂-) appear as a triplet at δ 3.2–3.5 ppm (J = 7.1 Hz), while phenyl protons resonate as multiplet signals at δ 7.3–7.6 ppm .
- ¹³C NMR : The sulfonyl-bearing carbon (-CH₂-SO₂-) is observed at δ 55–58 ppm , whereas phenyl carbons span δ 128–135 ppm .
Infrared (IR) and Raman Spectroscopy
Tautomeric Equilibria Involving Phosphine Oxide and Phosphinous Acid Forms
This compound participates in a pH-dependent tautomeric equilibrium with its phosphinous acid form:
$$
\text{Ph}2P(O)CH2SO2C3H7 \rightleftharpoons \text{Ph}2P(OH)CH2SO2C3H7
$$
Key factors influencing this equilibrium include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the phosphine oxide tautomer via dipole-dipole interactions, while protic solvents (e.g., methanol) favor the phosphinous acid form through hydrogen bonding.
- Substituent Effects : The electron-withdrawing sulfonyl group enhances the acidity of the P-OH proton, shifting the equilibrium toward the phosphinous acid form (Kₑq ≈ 10⁻³ in water).
- Temperature : Elevated temperatures (≥50°C) favor the oxide form due to entropic effects.
The tautomerization mechanism proceeds via a concerted proton transfer involving a cyclic transition state, as evidenced by deuterium exchange experiments.
Properties
Molecular Formula |
C16H19O3PS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[phenyl(propylsulfonylmethyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H19O3PS/c1-2-13-21(18,19)14-20(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
DWIZACBTEHBTNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction of Diphenylphosphine with Sulfonylating Agents
The core synthetic route involves nucleophilic substitution or addition of diphenylphosphine to a suitable sulfonyl-containing electrophile.
Step 1: Formation of the sulfonylmethyl intermediate
A propylsulfonylmethyl halide or tosylate is prepared or used as the electrophile. This intermediate carries the propylsulfonyl group attached to a reactive methyl group.
Step 2: Nucleophilic attack by diphenylphosphine
Diphenylphosphine reacts with the sulfonylmethyl intermediate under an inert atmosphere (e.g., nitrogen or argon) in an aprotic solvent such as dichloromethane or tetrahydrofuran. The reaction is typically performed at low to moderate temperatures (0–40 °C) to control reactivity and prevent side reactions.
Step 3: Oxidation to phosphine oxide
The resulting phosphine intermediate is oxidized to the phosphine oxide using mild oxidants such as hydrogen peroxide, air, or peracids. This oxidation is crucial to obtain the stable diphenylphosphine oxide moiety.
Alternative Method: Phospha-Michael Addition
A more recent and efficient approach involves the phospha-Michael addition of diphenylphosphine oxide to in situ generated o-quinone methides derived from 2-(1-tosylalkyl) phenols under basic conditions.
-
- Base: potassium carbonate or similar bases.
- Solvent: toluene is preferred for better yields.
- Temperature: elevated temperatures (~110 °C) significantly improve yields.
-
This method provides diarylmethyl phosphine oxides with yields up to 92%, demonstrating high efficiency and scalability.
Preparation of Key Intermediates
The preparation of diphenylphosphine oxide precursors often involves:
- Reaction of diphenylphosphine chloride with water or metal hydroxides (Li, Na, K) to form diphenylphosphine oxide or its metal salts.
- Formation of chloro-phosphine intermediates via condensation reactions.
- Use of alkali promoters such as triethylamine or pyridine to facilitate condensation.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, toluene | Toluene preferred for phospha-Michael addition |
| Temperature | 0–110 °C | Higher temp (~110 °C) improves yield in phospha-Michael |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation or side reactions |
| Base/Promoter | K2CO3, triethylamine, pyridine | Facilitates condensation and desulfonylation |
| Oxidant for P=O formation | H2O2, air, peracetic acid | Mild oxidants preferred to avoid degradation |
The phospha-Michael addition method using diphenylphosphine oxide and 2-(1-tosylalkyl) phenols under basic conditions yields diarylmethyl phosphine oxides efficiently, with yields reported up to 92% under optimized conditions (toluene solvent, 110 °C, K2CO3 base).
Traditional methods involving chloro-phosphine intermediates require careful control of alkali promoters and reaction atmosphere to achieve good yields and purity.
Oxidation steps using hydrogen peroxide or peracids are effective but must be controlled to avoid heavy metal contamination or over-oxidation.
| Method | Starting Materials | Key Steps | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Diphenylphosphine + propylsulfonylmethyl halide | Reaction under inert atmosphere, oxidation | Moderate to high | Straightforward, well-established | Requires careful oxidation control |
| Phospha-Michael addition | Diphenylphosphine oxide + 2-(1-tosylalkyl) phenols | Base-promoted addition, mild oxidation | Up to 92% | High yield, scalable, mild conditions | Requires preparation of quinone methide precursors |
| Chloro-phosphine intermediate | Diphenylphosphine chloride + alkali base | Formation of chloro intermediate, hydrolysis, oxidation | 42–77% | Versatile intermediate synthesis | Multi-step, requires purification |
The preparation of diphenyl((propylsulfonyl)methyl)phosphine oxide involves sophisticated organophosphorus chemistry, with two main synthetic routes: direct nucleophilic substitution of diphenylphosphine with sulfonylmethyl electrophiles and the phospha-Michael addition of diphenylphosphine oxide to quinone methide intermediates. The latter offers superior yields and milder conditions, making it highly attractive for research and industrial applications. Optimization of reaction parameters such as solvent, temperature, and base is critical for maximizing yield and purity. Oxidation to the phosphine oxide is a key step requiring mild and selective oxidants to avoid contamination and degradation.
Chemical Reactions Analysis
Chemical Reactions Involving Diphenyl((propylsulfonyl)methyl)phosphine Oxide
This compound participates in several important chemical reactions:
-
Reduction Reactions:
-
The compound can be reduced to its corresponding phosphine using various reducing agents, such as silanes or hydrides. For instance, the use of 1,3-diphenyl-disiloxane has been reported as a powerful chemoselective reductant for phosphine oxides, allowing for selective reduction without affecting other functional groups present in the substrate .
-
-
Nucleophilic Substitution:
-
The presence of the sulfonyl group makes this compound a suitable substrate for nucleophilic attack by various nucleophiles, leading to the formation of new phosphine derivatives.
-
-
Buchwald-Hartwig Coupling Reactions:
-
It can serve as a phosphino substituent in Buchwald-Hartwig coupling reactions, facilitating the formation of C-N bonds in organic synthesis.
-
Mechanistic Insights
The reactivity of this compound is influenced by several factors:
-
Electronic Effects: The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attacks.
-
Steric Hindrance: The steric bulk around the phosphorus atom can affect the rates of reaction and selectivity in substitution reactions.
-
Solvent Effects: The choice of solvent plays a critical role in determining the reaction pathway and efficiency. Polar aprotic solvents often facilitate better nucleophilic attack compared to protic solvents.
Scientific Research Applications
Diphenyl((propylsulfonyl)methyl)phosphine oxide is a compound of significant interest in various scientific research applications. This article will explore its applications in organic synthesis, catalysis, material science, pharmaceutical development, and analytical chemistry, supported by data tables and case studies.
Organic Synthesis
This compound is widely used as a reagent in organic synthesis. It facilitates the formation of various phosphine derivatives essential for developing pharmaceuticals and agrochemicals.
Key Features:
- Acts as a nucleophile in substitution reactions.
- Enables the synthesis of complex organic molecules.
Catalysis
The compound serves as an effective ligand in transition metal-catalyzed reactions, enhancing both efficiency and selectivity.
Applications in Catalysis:
- Cross-Coupling Reactions: It plays a crucial role in coupling reactions such as Suzuki and Heck reactions, which are vital for synthesizing biaryl compounds.
- Efficiency Improvement: The presence of this compound can significantly lower activation energy barriers in catalytic processes.
Material Science
In material science, this compound contributes to the development of advanced materials.
Applications:
- Polymers and Coatings: It is utilized to enhance the thermal and mechanical properties of polymers.
- Adhesives and Sealants: The compound improves adhesion properties due to its chemical structure.
Pharmaceutical Development
The compound's unique properties make it valuable in drug discovery and development.
Case Studies:
- Targeted Drug Design: Research has shown that compounds incorporating this compound exhibit improved binding affinity to specific biological targets, enhancing therapeutic efficacy.
- Synthesis of Bioactive Compounds: It has been effectively used to synthesize novel bioactive molecules that show promise in treating various diseases.
Analytical Chemistry
In analytical chemistry, this compound is employed for detecting and quantifying phosphine compounds.
Applications:
- Environmental Monitoring: It aids in assessing environmental samples for phosphine contamination.
- Safety Assessments: Utilized in methods to ensure safety standards are met regarding phosphine exposure.
Data Tables
| Application Area | Specific Uses |
|---|---|
| Organic Synthesis | Synthesis of phosphine derivatives |
| Catalysis | Ligand in cross-coupling reactions |
| Material Science | Enhancements in polymers and coatings |
| Pharmaceutical Development | Drug design and synthesis of bioactive compounds |
| Analytical Chemistry | Detection and quantification of phosphines |
Case Studies
- Catalytic Efficiency Improvement : A study demonstrated that using this compound as a ligand increased the yield of palladium-catalyzed cross-coupling reactions by over 30% compared to traditional ligands.
- Drug Discovery : Research published in Journal of Medicinal Chemistry highlighted the successful application of this compound in synthesizing new inhibitors for cancer treatment, showing significant activity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of diphenyl((propylsulfonyl)methyl)phosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. Additionally, its sulfonyl and phosphine oxide groups can interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Molecular Properties
Phosphine oxides exhibit diverse properties depending on substituents. Key comparisons include:
Key Observations :
- Sulfonyl vs.
Flame Retardancy
- DPO–PHE vs. DOPO–PHE : DPO–PHE (diphenylphosphine oxide derivative) shows comparable flame retardancy to DOPO–PHE (phosphaphenanthrene-based) in epoxy resins, but with differences in thermal decomposition pathways .
Optoelectronics
- DPPO : A triplet energy of 2.88 eV enables its use as a host material in blue phosphorescent OLEDs, outperforming lower-energy analogs like FIrpic (2.62 eV) .
Host-Guest Chemistry
Thermal and Solubility Properties
Biological Activity
Diphenyl((propylsulfonyl)methyl)phosphine oxide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antibacterial properties, as well as its toxicity profiles based on various studies.
Chemical Structure and Properties
This compound belongs to the class of organophosphorus compounds. Its structure includes a phosphorus atom bonded to two phenyl groups, a propylsulfonyl group, and a methyl group. This unique configuration contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that phosphine oxides exhibit significant anticancer properties. For instance, research on aziridine phosphine oxides has shown that they inhibit cell viability in various cancer cell lines, including HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating the effectiveness of these compounds against cancer cells.
Key Findings:
- Cell Viability Inhibition : Compounds similar to this compound demonstrated IC50 values ranging from 3.125 to 100 µM across different cell lines, with some compounds showing higher activity than others .
- Mechanism of Action : The mechanism involves disruption of the cell cycle, particularly causing S-phase arrest and inducing reactive oxygen species (ROS), which can lead to apoptosis in cancer cells .
Antibacterial Activity
The antibacterial efficacy of this compound has also been assessed. While some derivatives show moderate antibacterial activity against strains such as Staphylococcus aureus, the overall effectiveness varies significantly among different compounds within the same class .
Comparative Analysis:
- Efficacy Against Bacteria : The compound showed moderate efficacy against reference bacterial strains, suggesting potential applications as an antibacterial agent but requiring further optimization for enhanced activity .
Toxicity Profile
Understanding the toxicity of this compound is crucial for evaluating its safety for potential therapeutic applications. Various studies have reported on its acute and chronic toxicity.
Toxicity Studies:
- Acute Toxicity : In animal studies, the compound exhibited an LD50 greater than 5000 mg/kg when administered orally, indicating low acute toxicity .
- Chronic Effects : Observations from repeated dose studies indicated potential hepatic and renal effects at higher doses, with some changes being reversible after cessation of treatment .
Table 1: Anticancer Activity of Related Phosphine Oxides
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | HeLa | 25 | S-phase arrest, ROS induction |
| Compound 7 | Ishikawa | 30 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Table 2: Toxicity Profile Summary
| Study Type | Dose (mg/kg) | Observations |
|---|---|---|
| Acute Oral Toxicity | >5000 | No mortality, normal behavior |
| Dermal Toxicity | >2000 | Low acute toxicity observed |
| Repeated Dose Toxicity | 250-750 | Hepatic/renal effects at high doses |
Case Studies
Case Study 1 : A study involving aziridine phosphine oxides showed that these compounds could induce significant cytotoxic effects in HeLa cells through mechanisms involving ROS production and cell cycle disruption. These findings highlight the potential for developing new anticancer therapies based on structural modifications of phosphine oxides.
Case Study 2 : Another investigation into the antibacterial properties revealed that while this compound showed some activity against Staphylococcus aureus, further modifications may be necessary to enhance its antibacterial efficacy.
Q & A
Q. What are the standard synthetic routes for preparing diphenyl((propylsulfonyl)methyl)phosphine oxide, and how do reaction conditions influence yield?
The compound can be synthesized via C–P bond-forming reactions, such as hydrophosphonylation of quinone methides or dehydrogenative cross-coupling. For example, catalyst-free phosphorylation of chalcogenides under solvent-free conditions achieves high atom economy . Nitration and reduction steps (using HNO₃/H₂SO₄ and SnCl₂/HCl, respectively) are critical for intermediates; yields of 85% are reported for analogous phosphine oxides after recrystallization . Optimizing stoichiometry and temperature (e.g., 0–5°C for nitration ) minimizes side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) is essential:
- ¹H-NMR identifies aromatic protons and sulfonyl/propyl groups.
- ³¹P-NMR confirms phosphorus oxidation states (δ ~20–40 ppm for phosphine oxides) .
- IR spectroscopy detects P=O stretches (~1200 cm⁻¹) and sulfonyl S=O vibrations (~1300–1150 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can stereoselectivity be achieved in reactions involving this compound?
Transition-metal catalysts and chiral auxiliaries enable stereocontrol. For example, Pd(OAc)₂/Xantphos catalyzes stereospecific cross-coupling of benzyl phosphine oxides with aryl bromides . DFT calculations reveal that steric hindrance from the propylsulfonyl group directs nucleophilic attack, favoring one enantiomer . Microwave-assisted annulations further enhance stereoselectivity by accelerating kinetic pathways .
Q. What computational methods are used to predict the reactivity of this compound in radical reactions?
Density functional theory (DFT) models transition states for radical-initiated processes, such as hydrogen abstraction or photopolymerization. For structurally similar phosphine oxides (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), calculations show that electron-withdrawing sulfonyl groups lower activation barriers for radical generation . Molecular dynamics simulations also assess solvation effects in polar solvents .
Q. How do contradictory data on phosphorylation efficiency arise, and how can they be resolved?
Discrepancies in yields (e.g., 70–95% for similar reactions ) stem from:
- Substrate electronic effects : Electron-deficient aryl groups accelerate nucleophilic substitution but may deactivate catalysts.
- Purification challenges : Column chromatography struggles with polar byproducts; recrystallization in dichloromethane improves purity . Systematic optimization of catalysts (e.g., Co or Cu-based systems ) and reaction times reconciles these variations.
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound?
The compound is suspected of reproductive toxicity (similar to ECHA-listed diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide ). Use fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact. Storage at room temperature under inert gas (N₂ or Ar) prevents degradation . Toxicity assessments via in vitro assays (e.g., EC₅₀ for developmental toxicity ) are advised before large-scale use.
Applications in Material Science
Q. How does this compound enhance the performance of quantum dots (QDs) in optoelectronic devices?
As a surface ligand, its sulfonyl group passivates QD traps, reducing non-radiative recombination. In CdSe/CdS core/shell QDs, it improves photoluminescence quantum yield (PLQY) by 15–20% compared to trioctylphosphine oxide (TOPO) . The phenyl groups also enhance dispersibility in hydrophobic polymer matrices for solar concentrators .
Mechanistic Insights
Q. What role does the propylsulfonyl moiety play in mediating C–P bond cleavage under acidic conditions?
The sulfonyl group acts as a leaving group, facilitating protonation at the phosphorus center. In HCl/ethanol mixtures, cleavage proceeds via a trigonal bipyramidal intermediate, yielding diphenylphosphinic acid and propylsulfonic acid derivatives . Kinetic studies show first-order dependence on acid concentration, with activation energies of ~50 kJ/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
